Cas no 393837-50-8 (2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)

2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
- 1-Pyrrolidineacetamide, N-[2-(methylthio)-6-benzothiazolyl]-2,5-dioxo-
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide
- 393837-50-8
- HMS1421E07
- IFLab1_003263
- 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
- AKOS024598012
- Oprea1_372721
- SR-01000008641
- SR-01000008641-1
- F0700-0132
-
- インチ: 1S/C14H13N3O3S2/c1-21-14-16-9-3-2-8(6-10(9)22-14)15-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,18)
- InChIKey: VEGZAFBOIOWZPE-UHFFFAOYSA-N
- SMILES: N1(CC(NC2C=C3SC(SC)=NC3=CC=2)=O)C(=O)CCC1=O
計算された属性
- 精确分子量: 335.03983363g/mol
- 同位素质量: 335.03983363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 472
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 133Ų
2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0700-0132-75mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-4mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-10mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-5μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-20μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-25mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-1mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-50mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-10μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0700-0132-30mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide |
393837-50-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamideに関する追加情報
Introduction to 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide (CAS No. 393837-50-8)
2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide (CAS No. 393837-50-8) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a derivative of benzothiazole and features a unique structural arrangement that imparts it with a range of biological activities and potential therapeutic applications.
The core structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide includes a benzothiazole moiety linked to an acetylamide group via a methylene bridge. The presence of the 2,5-dioxopyrrolidinyl group and the methylsulfanyl substituent adds complexity and functionality to the molecule. These structural features contribute to its ability to interact with various biological targets, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide in several therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for conditions like rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide has also demonstrated antiviral activity. Studies have indicated that it can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a potential lead compound for the development of antiviral drugs.
The pharmacokinetic properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide have been extensively studied to understand its behavior in biological systems. It has been found to exhibit good oral bioavailability and a favorable half-life, which are crucial factors for its potential use as an oral medication. Furthermore, its low toxicity profile in preclinical studies suggests that it may be safe for human use.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide in various therapeutic settings. Early results from phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have paved the way for further clinical investigations and potential market approval.
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key intermediates include 6-amino-N-methylbenzothiazole and N-hydroxysuccinimide (NHS), which are coupled using standard peptide coupling reagents such as EDCI or HATU. The final product is then purified using techniques like column chromatography or recrystallization to obtain the desired compound with high purity.
In conclusion, 2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-y-lacetamide (CAS No. 393837-50-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing medical treatments for various diseases.
393837-50-8 (2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide) Related Products
- 2098013-52-4(1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole)
- 2092111-40-3(1-(4-methoxy-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1396879-89-2(3-(4-methanesulfonylpiperazine-1-carbonyl)-6-(pyrrolidin-1-yl)pyridazine)
- 19228-91-2(Tert-Butyl thiophen-3-ylcarbamate)
- 2171830-76-3(1-[3-(1,1,2,2,2-pentafluoroethyl)-1-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine)
- 2228385-41-7(2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)
- 2228346-26-5(2-(2,4,6-trimethylphenyl)methylcyclopropan-1-amine)
- 2137663-70-6(4-Piperidinecarboxylic acid, 1-[5-[(methylamino)methyl]-2-furanyl]-)
- 893725-69-4(6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 2227659-78-9((2S)-1-cycloheptylpropan-2-ol)




